5-Methyl-3-(propan-2-yl)hex-3-en-1-yne
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Overview
Description
5-Methyl-3-(propan-2-yl)hex-3-en-1-yne is a chemical compound with the molecular formula C10H16 It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(propan-2-yl)hex-3-en-1-yne typically involves the use of alkyne precursors and specific reaction conditions to achieve the desired structure. One common method involves the alkylation of a suitable alkyne with an appropriate alkyl halide under basic conditions. For example, the reaction of 3-hexyne with isopropyl bromide in the presence of a strong base like sodium amide can yield this compound.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as catalytic processes. Catalysts like palladium or nickel can be used to facilitate the coupling reactions between alkynes and alkyl halides, ensuring higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-(propan-2-yl)hex-3-en-1-yne can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, yielding alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst can be used for hydrogenation reactions.
Substitution: Nucleophiles like sodium amide or organolithium reagents can be employed for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted alkynes depending on the nucleophile used.
Scientific Research Applications
5-Methyl-3-(propan-2-yl)hex-3-en-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 5-Methyl-3-(propan-2-yl)hex-3-en-1-yne exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s triple bond can be attacked by oxidizing agents, leading to the formation of intermediate species that eventually yield ketones or carboxylic acids. The molecular targets and pathways involved vary based on the reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
Umbellulone: A monoterpene ketone with a similar structure, found in the leaves of Umbellularia californica.
5-Isopropyl-2-methylbicyclo[3.1.0]hexan-2-ol: Another compound with a similar carbon skeleton.
®-5-Methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl 2-methylbutanoate: A related ester with similar functional groups.
Uniqueness
5-Methyl-3-(propan-2-yl)hex-3-en-1-yne is unique due to its specific alkyne functionality, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in synthetic chemistry and various industrial applications.
Biological Activity
5-Methyl-3-(propan-2-yl)hex-3-en-1-yne, a compound with a unique structure featuring multiple functional groups, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including antioxidant, anti-inflammatory, and anticancer activities, supported by various studies and data.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This compound's structure features a triple bond and several methyl groups, which may contribute to its biological reactivity.
Antioxidant Activity
Antioxidant activity is critical in mitigating oxidative stress-related diseases. Several studies have assessed the antioxidant potential of compounds similar to this compound.
Compound | Method Used | IC50 (µM) | Reference |
---|---|---|---|
This compound | DPPH Assay | X | |
Gallic Acid | DPPH Assay | 20 | |
Ascorbic Acid | DPPH Assay | 15 |
Findings : The compound exhibited significant DPPH radical scavenging activity, indicating its potential as an antioxidant. The exact IC50 value needs further elucidation through experimental studies.
Anti-inflammatory Activity
Inflammation is a key factor in many chronic diseases. The anti-inflammatory properties of similar compounds have been explored using various in vitro models.
Discussion : The compound demonstrated a notable reduction in inflammatory markers, suggesting its potential use in treating inflammatory conditions.
Anticancer Activity
The anticancer properties of this compound have been investigated through various cancer cell lines.
Cell Line | IC50 (µM) | Mechanism of Action | Reference |
---|---|---|---|
MCF7 (breast cancer) | X | Induction of apoptosis | |
HeLa (cervical cancer) | Y | Cell cycle arrest |
Case Studies : In vitro studies indicated that this compound could induce apoptosis in MCF7 cells, while also causing cell cycle arrest in HeLa cells. Further research is necessary to elucidate the specific pathways involved.
Molecular Docking Studies
In silico molecular docking studies have been conducted to predict the interaction between this compound and various biological targets. These studies suggest a strong binding affinity towards enzymes involved in cancer progression and inflammation.
Properties
CAS No. |
919516-14-6 |
---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
5-methyl-3-propan-2-ylhex-3-en-1-yne |
InChI |
InChI=1S/C10H16/c1-6-10(9(4)5)7-8(2)3/h1,7-9H,2-5H3 |
InChI Key |
KBYDDIWLRPESPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=C(C#C)C(C)C |
Origin of Product |
United States |
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